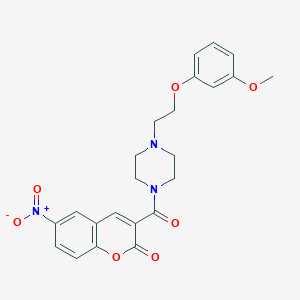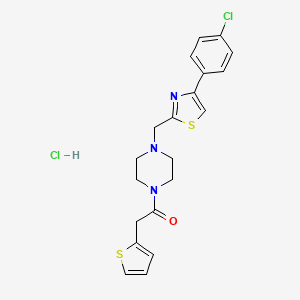![molecular formula C20H14ClFN2O2S2 B2514877 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-95-4](/img/structure/B2514877.png)
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties, as well as potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer some characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including aza-Wittig reactions and subsequent treatments with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . The aza-Wittig reaction is a key step in forming the pyrimidinone core, which is a common feature in these types of compounds. The presence of substituents like chlorophenyl groups can be introduced through reactions with corresponding isocyanates or isothiocyanates .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is often confirmed by techniques such as X-ray crystallography . These compounds can exhibit a variety of non-covalent interactions, including hydrogen bonds and van der Waals interactions, which can be analyzed using reduced density gradient (RDG) functions and Hirshfeld surface analyses . The presence of chloro and fluoro substituents in the compound of interest suggests potential for interesting electronic effects and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be influenced by the presence of substituents, which can either activate or deactivate the core structure towards further chemical transformations. The sulfur-containing thioether moiety in the compound suggests potential for further alkylation reactions or transformations into other sulfur-containing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by a combination of their molecular structure and substituents. For instance, the presence of chlorophenyl groups can impact the acid dissociation constants, as seen in related compounds where potentiometric titration methods were used to determine pKa values . The electronic properties and chemical shifts can be studied using density functional theory (DFT) and Hartree-Fock calculations, which provide insights into the electronic distribution within the molecule .
Biological Activity
Although the specific biological activity of the compound "2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is not discussed in the provided papers, related compounds have been investigated for their antimicrobial and anticonvulsant activities . These studies suggest that the compound may also possess similar biological properties, which could be explored through pharmacological screening.
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Studies Research has delved into the NMR properties of related bicyclic thiophene derivatives, exploring the phenomena such as through-space H–F coupling over seven bonds. These studies provide insights into the molecular structure and interactions of thiophene derivatives, which are crucial for understanding their chemical behavior and potential applications (Hirohashi, Inaba, & Yamamoto, 1975).
Crystal Structure Analysis Crystallographic studies have been conducted on related compounds to determine their structural characteristics. For example, the analysis of nuarimol, a pyrimidine fungicide, reveals detailed information about the molecular arrangement and interactions within the crystal, aiding in the understanding of its functional properties (Kang, Kim, Park, & Kim, 2015).
Synthesis and Evaluation for CNS Activity Compounds with a similar structural backbone have been synthesized and evaluated for their potential central nervous system (CNS) depressant activity. Such studies are instrumental in discovering new therapeutic agents with sedative actions (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Herbicidal Activity Research into pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrates their potential as herbicidal agents. These studies highlight the ability of such compounds to inhibit the growth of certain plants, suggesting their application in agricultural chemistry (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Antifungal Studies Linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to possess antimicrobial activity against a variety of organisms. These findings indicate the potential of such compounds in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Antitumor Activity Evaluation New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activities. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, underscoring their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBVZPTJBZDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)


![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)